3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid
Overview
Description
3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid is an organic compound that features a tert-butoxycarbonyl-protected amino group and a fluorobenzyl moiety
Scientific Research Applications
3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Future Directions
Mechanism of Action
Target of Action
Compounds with tert-butoxycarbonyl (boc) groups are often used in the synthesis of peptides , suggesting that this compound may interact with peptide or protein targets.
Mode of Action
The tert-butoxycarbonyl group is known to prevent the reaction of free amines, which is crucial in peptide synthesis . This suggests that the compound might interact with its targets by protecting certain functional groups, thereby influencing the structure and function of the target molecules.
Biochemical Pathways
The tert-butoxycarbonyl group is known to be involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways . Therefore, it is plausible that this compound could influence a variety of biochemical pathways, particularly those involving peptide or protein synthesis.
Pharmacokinetics
It is known that boronic acids and their esters, which may be structurally similar to this compound, are only marginally stable in water . This suggests that the compound’s bioavailability could be influenced by its stability in aqueous environments.
Action Environment
As mentioned earlier, the stability of similar compounds in water suggests that aqueous environments could influence the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Propanoic Acid Backbone: The protected amino group is then reacted with 4-fluorobenzyl bromide in the presence of a base like sodium hydride to form the desired propanoic acid derivative.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process. These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino group.
Substitution Reactions: The fluorobenzyl moiety can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Deprotection: Yields the free amino acid.
Substitution: Yields substituted benzyl derivatives.
Oxidation and Reduction: Yields various oxidized or reduced forms of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-((tert-Butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid
- 3-((tert-Butoxycarbonyl)amino)-2-(4-bromobenzyl)propanoic acid
- 3-((tert-Butoxycarbonyl)amino)-2-(4-methylbenzyl)propanoic acid
Uniqueness
3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid is unique due to the presence of the fluorine atom in the benzyl moiety. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability and altering electronic effects. This makes the compound particularly valuable in pharmaceutical research, where such modifications can lead to the development of more effective and selective drugs.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVADAENURLNNQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601140158 | |
Record name | α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-fluorobenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601140158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255099-58-1 | |
Record name | α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-fluorobenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255099-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-fluorobenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601140158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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